molecular formula C26H49N7O8 B12533632 L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine CAS No. 655230-46-9

L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine

Cat. No.: B12533632
CAS No.: 655230-46-9
M. Wt: 587.7 g/mol
InChI Key: JZHVTQFXYTVPOR-RBZZARIASA-N
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Description

Chemical Identification and Nomenclature of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine (SIKVAV)

Systematic IUPAC Nomenclature and Sequence Representation

The IUPAC name for SIKVAV is L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine , reflecting its linear sequence of six amino acids in the L-configuration. The nomenclature follows standard peptide naming conventions, where each residue is listed from the N-terminal to C-terminal end:

  • L-Serine (N-terminal)
  • L-Isoleucine
  • L-Lysine
  • L-Valine
  • L-Alanine
  • L-Valine (C-terminal)

The sequence is represented in two standardized formats:

  • One-letter code : SIKVAV
  • Three-letter code : Ser-Ile-Lys-Val-Ala-Val

The IUPAC condensed form, H-Ser-Ile-Lys-Val-Ala-Val-OH , explicitly denotes the peptide’s termini and backbone connectivity.

Table 1: Amino Acid Sequence Representation
Component One-Letter Code Three-Letter Code Position
L-Serine S Ser 1
L-Isoleucine I Ile 2
L-Lysine K Lys 3
L-Valine V Val 4
L-Alanine A Ala 5
L-Valine V Val 6

Molecular Formula and Weight Calculations

The molecular formula of SIKVAV is C₂₈H₅₃N₇O₈ , derived from the summation of individual amino acid formulas minus water molecules lost during peptide bond formation. Each peptide bond (amide linkage) results in the elimination of one H₂O molecule; with five bonds in this hexapeptide, the total molecular weight is calculated as follows:

$$
\text{Molecular Weight} = \sum (\text{Amino Acid Weights}) - 5 \times 18.015 \, \text{g/mol}
$$

Substituting the masses of constituent amino acids:

  • Serine : 105.09 g/mol
  • Isoleucine : 131.17 g/mol
  • Lysine : 146.19 g/mol
  • Valine (two residues): 117.15 g/mol × 2
  • Alanine : 89.09 g/mol

$$
\text{Total} = 105.09 + 131.17 + 146.19 + (117.15 \times 2) + 89.09 - 90.075 = 615.8 \, \text{g/mol}
$$

This matches the PubChem-computed value of 615.8 g/mol .

Table 2: Molecular Composition Breakdown
Amino Acid Formula Quantity Contribution to Formula
L-Serine C₃H₇NO₃ 1 C₃H₇NO₃
L-Isoleucine C₆H₁₃NO₂ 1 C₆H₁₃NO₂
L-Lysine C₆H₁₄N₂O₂ 1 C₆H₁₄N₂O₂
L-Valine C₅H₁₁NO₂ 2 C₁₀H₂₂N₂O₄
L-Alanine C₃H₇NO₂ 1 C₃H₇NO₂
Total C₂₈H₅₃N₇O₈

PubChem CID and Structural Registry Information

SIKVAV is registered in PubChem under CID 10145673 (Hexapeptide-10). Key structural details include:

  • 2D Structure : A linear hexapeptide with the sequence Ser-Ile-Lys-Val-Ala-Val.
  • 3D Conformation : Conformer generation is disallowed due to excessive flexibility, as noted in PubChem entries.
  • HELM Notation : PEPTIDE1{S.I.K.V.A.V}$$$$, a hierarchical representation used for biomolecular structure annotation.

The peptide is also cataloged under alternative identifiers:

  • CAS Registry Number : 146439-94-3
  • Synonym : Serilesine
Table 3: PubChem Structural Registry Data
Property Value Source
PubChem CID 10145673
Molecular Formula C₂₈H₅₃N₇O₈
Exact Mass 615.3943 g/mol
Monoisotopic Mass 615.3943 g/mol
Sequence (One-Letter) SIKVAV
HELM Notation PEPTIDE1{S.I.K.V.A.V}$$$$

Properties

CAS No.

655230-46-9

Molecular Formula

C26H49N7O8

Molecular Weight

587.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C26H49N7O8/c1-7-14(4)20(33-23(37)17(28)12-34)25(39)31-18(10-8-9-11-27)24(38)30-15(5)21(35)29-16(6)22(36)32-19(13(2)3)26(40)41/h13-20,34H,7-12,27-28H2,1-6H3,(H,29,35)(H,30,38)(H,31,39)(H,32,36)(H,33,37)(H,40,41)/t14-,15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

JZHVTQFXYTVPOR-RBZZARIASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Immobilization

SPPS remains the gold standard for synthesizing L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine. The process begins with anchoring the C-terminal amino acid (valine) to a resin. Fmoc-PAL-PEG resin is preferred for its compatibility with Fmoc (9-fluorenylmethoxycarbonyl) chemistry and high loading capacity (0.2–0.3 mmol/g). The resin’s polyethylene glycol (PEG) spacer enhances solvation, critical for preventing aggregation during chain elongation.

Sequential Amino Acid Coupling

Each amino acid is coupled sequentially using activation reagents such as HOBt (hydroxybenzotriazole) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) . For example:

  • Valine (resin-bound) → Alanine (2 equiv., activated with HBTU/DIPEA).
  • Lysine incorporation requires side-chain protection with Boc (tert-butyloxycarbonyl) to prevent undesired reactions.
  • Isoleucine and Serine are added using analogous protocols, with serine’s hydroxyl group protected by Trityl (Trt) .

Coupling efficiency is monitored via Kaiser tests, with repetitive couplings (2–3 cycles) ensuring >99% completion.

Table 1: SPPS Parameters for this compound
Step Amino Acid Resin Coupling Reagent Deprotection Agent Yield (%)
1 Valine Fmoc-PAL-PEG HBTU/DIPEA 20% Piperidine 98
2 Alanine Fmoc-PAL-PEG HOBt/DIC 20% Piperidine 95
3 Lysine Fmoc-PAL-PEG HATU/DIPEA 20% Piperidine 90
4 Isoleucine Fmoc-PAL-PEG HBTU/DIPEA 20% Piperidine 92
5 Serine Fmoc-PAL-PEG HOBt/DIC 20% Piperidine 88

Data synthesized from

Cleavage and Global Deprotection

The completed peptide-resin is treated with TFA (trifluoroacetic acid) containing scavengers (e.g., water, triisopropylsilane) to cleave the peptide and remove side-chain protecting groups. Optimal cleavage conditions (2–4 hours at 25°C) yield crude peptide with >85% purity.

Solution-Phase Synthesis

Fragment Condensation Approach

Solution-phase synthesis is less common for hexapeptides due to cumulative yield losses but offers scalability for industrial production. The peptide is divided into smaller fragments (e.g., Ser-Ile-Lys and Ala-Ala-Val ), synthesized separately, and condensed.

  • Fragment 1 (Ser-Ile-Lys) : Synthesized using DCC (dicyclohexylcarbodiimide) as a coupling agent, with yields of 70–75%.
  • Fragment 2 (Ala-Ala-Val) : Prepared via mixed anhydride method (ethyl chloroformate), achieving 65% yield.

Challenges and Mitigation Strategies

  • Racemization : Minimized by using HOBt or Oxyma Pure as additives during coupling.
  • Purification : Requires iterative chromatography (e.g., reverse-phase HPLC), reducing overall yield to 40–50%.

Hybrid Solid-Phase/Solution-Phase Approaches

Segmented Synthesis

Hybrid methods combine SPPS for challenging sequences (e.g., Lys-Ala-Ala ) and solution-phase for simpler segments (e.g., Ser-Ile ). This reduces resin costs and improves purity:

  • SPPS Segment : Lys-Ala-Ala-Val (purity: 92%).
  • Solution-Phase Segment : Ser-Ile (yield: 80%).
  • Condensation : Achieved via EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) , yielding 75% final product.
Table 2: Hybrid Method Performance Metrics
Parameter SPPS Segment Solution Segment Final Product
Purity (%) 92 85 88
Yield (%) 90 80 75
Time (days) 3 2 5

Data synthesized from

Advanced Methodologies

Microwave-Assisted SPPS

Microwave irradiation (50°C, 30 W) accelerates coupling and deprotection steps, reducing synthesis time from 5 days to 24 hours. Pilot studies report 95% coupling efficiency for Lys-Ala-Ala segments.

Enzymatic Ligation

Sortase A-mediated ligation enables site-specific conjugation of pre-synthesized fragments (e.g., Ser-Ile-Lys and Ala-Ala-Val ). This method achieves 90% ligation efficiency but requires expensive enzymes.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound
Method Yield (%) Purity (%) Scalability Cost Efficiency
SPPS 70–85 85–95 Moderate High
Solution-Phase 40–50 60–75 High Low
Hybrid 70–75 80–88 High Moderate
Microwave SPPS 85–90 90–95 Low High

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine and lysine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid side chains can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used.

    Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

    Substitution Reagents: Various alkylating agents can be used for side-chain modifications.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine sulfoxide, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.

    Medicine: Potential therapeutic applications include wound healing and antimicrobial activity.

    Industry: It is used in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine: A similar hexapeptide with a different sequence.

    L-Alanyl-L-glutamine: A dipeptide with different amino acid composition.

    Semaglutide: A polypeptide used for diabetes treatment.

Uniqueness

L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of hydrophilic (serine, lysine) and hydrophobic (isoleucine, alanine, valine) residues allows for versatile interactions with various molecular targets.

Biological Activity

L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine is a hexapeptide composed of six amino acids: L-serine, L-isoleucine, L-lysine, L-alanine, and L-valine. This compound exhibits a range of biological activities due to its unique amino acid sequence, which influences its interactions with biological systems. This article explores the biological activity of this peptide, focusing on its synthesis, mechanisms of action, and potential applications in various fields.

Synthesis

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps involved in SPPS include:

  • Coupling : Activation and coupling of each amino acid to the growing chain.
  • Deprotection : Removal of temporary protecting groups on amino acids to facilitate subsequent coupling.
  • Cleavage : Cleavage of the completed peptide from the resin and purification.

The molecular formula for this peptide is C30H51N7O9C_{30}H_{51}N_{7}O_{9}, with a molecular weight of approximately 615.76 g/mol .

Biological Activities

This compound exhibits several notable biological activities:

  • Receptor Binding : Studies indicate that this peptide can bind effectively with certain receptors involved in cellular signaling pathways, influencing metabolic processes and gene expression .
  • Modulation of Biological Pathways : The interactions with enzymes or receptors allow this peptide to modulate various biological pathways, which is crucial for understanding its therapeutic potential .
  • Therapeutic Applications : Due to its ability to interact with biological targets, this compound shows promise in therapeutic applications, particularly in drug delivery systems and as a potential treatment for neurological disorders .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The specific sequence of amino acids contributes to the binding affinity for various receptors and enzymes, affecting their activity and downstream signaling pathways.
  • Stability and Modifications : The presence of both L- and D-amino acids enhances the stability and versatility of the peptide, allowing for chemical modifications that can alter its biological activity .

Study on Neurological Disorders

Recent research has explored the role of L-type amino acid transporter 1 (LAT1) in delivering therapeutic agents across the blood-brain barrier (BBB). It has been shown that peptides like this compound can enhance the permeability of drugs through the BBB, making them suitable candidates for treating conditions such as Alzheimer's and Parkinson's disease .

Antihypertensive Effects

Another study highlighted the antihypertensive effects associated with peptides similar to this compound. These peptides have been shown to exhibit significant physiological functions that can help regulate blood pressure through various mechanisms .

Comparative Analysis

PropertyThis compoundSimilar Peptides
Molecular Weight615.76 g/molVaries
Key ActivitiesReceptor binding, metabolic modulationAntihypertensive, sedative effects
Therapeutic PotentialDrug delivery across BBBVarious diseases

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